R-Clvp - 139468-40-9

R-Clvp

Catalog Number: EVT-1211705
CAS Number: 139468-40-9
Molecular Formula: C78H97N13O15S2
Molecular Weight: 1520.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

R-Clvp is classified under immunochemotherapy protocols. It is a modification of the more widely known R-CHOP regimen, which includes Doxorubicin instead of Cyclophosphamide. The primary source of information regarding R-Clvp comes from clinical trials and studies comparing its effectiveness against other regimens such as R-CHOP and standalone treatments for lymphomas .

Synthesis Analysis

The synthesis of R-Clvp involves the combination of four key components:

  1. Rituximab: A chimeric monoclonal antibody that binds specifically to the CD20 antigen on B cells.
  2. Cyclophosphamide: An alkylating agent that interferes with DNA replication.
  3. Vincristine: A vinca alkaloid that inhibits microtubule formation, thus preventing cell division.
  4. Prednisone: A corticosteroid that helps reduce inflammation and suppresses the immune response.
Molecular Structure Analysis

The molecular structure of R-Clvp can be analyzed based on its individual components:

  • Rituximab: Composed of two heavy chains and two light chains forming a Y-shaped structure. The variable regions bind to CD20, while the constant regions mediate immune responses.
  • Cyclophosphamide: A prodrug that requires metabolic activation to form its active alkylating species.
  • Vincristine: Contains a complex structure derived from the periwinkle plant, featuring a unique indole ring system.
  • Prednisone: A synthetic glucocorticoid with a steroid backbone that modulates gene expression.

The combination of these structures results in a synergistic effect that enhances therapeutic efficacy against malignant B cells.

Chemical Reactions Analysis

The chemical reactions involved in R-Clvp primarily relate to the pharmacodynamics and pharmacokinetics of its components:

  1. Rituximab Mechanism: Binds to CD20, leading to B cell lysis through complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity.
  2. Cyclophosphamide Activation: Undergoes hepatic metabolism to form active metabolites that cross-link DNA, leading to apoptosis in rapidly dividing cells.
  3. Vincristine Action: Binds to tubulin, preventing microtubule assembly and disrupting mitosis.
  4. Prednisone Effects: Alters gene expression related to inflammation and immune response modulation.

These reactions collectively contribute to the therapeutic outcomes observed in patients receiving R-Clvp.

Mechanism of Action

The mechanism of action of R-Clvp is multifaceted:

  • Rituximab targets CD20 on B cells, initiating immune-mediated destruction.
  • Cyclophosphamide induces DNA damage leading to cell death.
  • Vincristine disrupts mitotic spindle formation, halting cell division.
  • Prednisone reduces inflammation and modulates immune responses.

This combination leads to enhanced efficacy in targeting malignant B cells while minimizing damage to normal tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of each component in R-Clvp are crucial for their therapeutic effects:

  • Rituximab: Typically administered intravenously; stability is sensitive to light and temperature.
  • Cyclophosphamide: Soluble in water; requires careful handling due to its potential toxicity.
  • Vincristine: Administered intravenously; has a narrow therapeutic window requiring monitoring for toxicity.
  • Prednisone: Orally bioavailable; exhibits anti-inflammatory properties through glucocorticoid receptor activation.

Understanding these properties aids in optimizing administration protocols and managing side effects.

Applications

R-Clvp is primarily applied in the treatment of:

The ongoing research aims at refining treatment strategies for better patient outcomes while minimizing adverse effects associated with chemotherapy .

Introduction to R-CVP in Hematologic Oncology

Definition and Components of R-CVP

R-CVP is a chemoimmunotherapy regimen combining the monoclonal antibody rituximab with three cytotoxic/immunomodulatory agents: cyclophosphamide, vincristine, and prednisolone (or prednisone). Each component targets malignant B-cells through distinct yet complementary mechanisms:

  • Rituximab: A CD20-directed monoclonal antibody inducing antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis in CD20+ B-cells [1] [8].
  • Cyclophosphamide: An alkylating agent causing DNA cross-linking and disruption of DNA replication [1] [4].
  • Vincristine: A vinca alkaloid inhibiting microtubule formation, arresting mitosis in metaphase [1].
  • Prednisolone: A glucocorticoid potentiating cytotoxicity via immunosuppression and induction of lymphocyte apoptosis [1] [2].

This multimodal mechanism enables synergistic tumor cell killing, particularly in slow-growing (indolent) B-cell malignancies. The regimen’s efficacy stems from rituximab’s ability to sensitize cancer cells to chemotherapy-induced apoptosis [4].

Table 1: Components of the R-CVP Regimen

ComponentDrug ClassPrimary Mechanism of ActionRole in R-CVP
RituximabMonoclonal antibodyBinds CD20 antigen, initiating immune-mediated lysisTargeted B-cell depletion
CyclophosphamideAlkylating agentInduces DNA cross-linking and strand breaksDNA damage and apoptosis induction
VincristineVinca alkaloidInhibits microtubule assembly, arresting cell divisionDisruption of mitotic spindle function
PrednisoloneGlucocorticoidModulates immune response and induces lymphocyte apoptosisImmunosuppression and anti-inflammatory effect

Historical Development and Adoption in Lymphoma Treatment

R-CVP emerged in the early 2000s as a pivotal advancement over the established CVP (cyclophosphamide, vincristine, prednisone) backbone. The landmark Marcus et al. (2008) Phase III trial demonstrated R-CVP’s superiority in previously untreated advanced follicular lymphoma:

  • Time to Treatment Failure (TTF): Significantly prolonged with R-CVP vs. CVP alone (P < 0.0001) [3].
  • Overall Survival (OS): 4-year OS rates were 83% for R-CVP vs. 77% for CVP (P = 0.029) [3].
  • Complete Response (CR) Rates: 57% with R-CVP vs. 10% with CVP [3] [9].

Subsequent studies cemented R-CVP’s role in indolent lymphomas. The BRIGHT trial confirmed non-inferiority of bendamustine-rituximab (BR) to R-CHOP/R-CVP, though R-CVP retained utility in patients unsuitable for anthracyclines or bendamustine [10]. The Polish Lymphoma Research Group (PLRG4) trial further demonstrated comparable long-term outcomes between R-CVP and R-CHOP when followed by rituximab maintenance, with R-CVP exhibiting lower hematologic toxicity [7].

Economic analyses validated R-CVP’s cost-effectiveness. A UK Markov model estimated an incremental cost-effectiveness ratio (ICER) of £8,290 per QALY gained for R-CVP over CVP—well below conventional willingness-to-pay thresholds [9].

Table 2: Key Clinical Trials Establishing R-CVP’s Efficacy

Trial (Year)ComparisonKey OutcomesSignificance
Marcus et al. (2008)R-CVP vs. CVP↑ TTF (P<0.0001); ↑ 4-year OS (83% vs. 77%); ↑ CR (57% vs. 10%)Established R-CVP as standard first-line for advanced FL
BRIGHT (2014)BR vs. R-CHOP/R-CVPNon-inferior CR (31% vs. 25%); comparable PFS/OSPositioned R-CVP as alternative to BR/R-CHOP
PLRG4 (2019)R-CVP vs. R-CHOP5-year PFS (69% vs. 71%); ↓ Grade III/IV toxicity (15.3% vs. 33.1%)Supported R-CVP for reduced toxicity with maintenance

Scope of Application: Indolent Non-Hodgkin Lymphoma Subtypes

R-CVP is primarily indicated for advanced-stage indolent B-cell non-Hodgkin lymphomas (NHLs), particularly where anthracyclines (e.g., doxorubicin in R-CHOP) are contraindicated. Its FDA-approved and NCCN-endorsed applications include:

  • Follicular Lymphoma (FL): First-line treatment for Grade 1–3a disease, especially in symptomatic Stage III/IV patients. The regimen achieves overall response rates (ORR) of 81–97% and CR rates of 31–57% in clinical trials [3] [7] [9]. High-risk FLIPI (Follicular Lymphoma International Prognostic Index) scores ≥3 do not diminish efficacy, as R-CVP improves progression-free survival across risk subgroups [3].

  • Marginal Zone Lymphoma (MZL): Effective for nodal, splenic, and extranodal MZL subtypes. A Phase II trial by the Consortium for Improving Survival of Lymphoma (CISL) demonstrated a 3-year progression-free survival (PFS) of 81% when R-CVP induction was followed by rituximab maintenance [5].

  • Other Indolent NHLs: Includes lymphoplasmacytic lymphoma (LPL) and Waldenström macroglobulinemia (WM), where R-CVP achieves ORRs exceeding 80% [7]. Small lymphocytic lymphoma (SLL) is also treated off-label, though evidence is less robust than for FL/MZL.

R-CVP’s utility is most pronounced in patients with bulky disease, B symptoms, or cytopenias requiring rapid cytoreduction. It is less preferred in transformed lymphoma or Grade 3b FL, where anthracycline-based regimens (e.g., R-CHOP) remain standard [6] [7].

Table 3: R-CVP Efficacy Across Indolent NHL Subtypes

Lymphoma SubtypeClinical SettingResponse RatesSurvival OutcomesEvidence Source
Follicular LymphomaFirst-line advanced-stageORR: 81–97%; CR: 31–57%4-year OS: 83%; Median TTP: 32 moMarcus et al. [3]
Marginal Zone LymphomaFirst-line advanced-stageORR: >90%; CR: 44% post-induction3-year PFS: 81%; 3-year OS: 90%CISL Trial [5]
Lymphoplasmacytic / WMFirst-line symptomaticORR: >80%5-year OS: 89%PLRG4 Trial [7]
Small LymphocyticFirst-lineORR: Comparable to other subtypes5-year PFS: ~69%PLRG4 Trial [7]

Properties

CAS Number

139468-40-9

Product Name

R-Clvp

IUPAC Name

4-[[(5S)-5-amino-6-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohex-3-en-1-yl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate

Molecular Formula

C78H97N13O15S2

Molecular Weight

1520.8 g/mol

InChI

InChI=1S/C78H97N13O15S2/c1-8-105-51-27-22-47(23-28-51)37-57(83-65(93)42-78(108)32-14-10-15-33-78)71(97)84-58(36-46-18-11-9-12-19-46)73(99)88-68(45(2)3)75(101)85-59(41-64(80)92)72(98)86-60(44-107)76(102)91-35-17-21-61(91)74(100)87-66(94)43-82-70(96)56(79)20-13-16-34-81-69(95)48-24-29-52(77(103)104)55(38-48)67-53-30-25-49(89(4)5)39-62(53)106-63-40-50(90(6)7)26-31-54(63)67/h9-12,14,18-19,22-31,38-40,45,56-61,68H,8,13,15-17,20-21,32-37,41-44,79H2,1-7H3,(H12-,80,81,82,83,84,85,86,87,88,92,93,94,95,96,97,98,99,100,101,103,104,107,108)/t56-,57+,58-,59-,60-,61-,68-,78?/m0/s1

InChI Key

SYKQAUMNGCITMM-XFWDJTBKSA-N

SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S

Synonyms

(beta-mercapto-beta,beta-cyclopentamethyleme propionic acid)-2-(O-ethyl)Tyr-4-Val-8-Lys-N(6)carboxytetramethylrhodamine vasopressin
R-CLVP
vasopressin, 1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)Tyr(2)-Val(4)-Lys(8)-N(6)-carboxytetramethylrhodamine-
vasopressin,1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)tyrosyl(2)-valyl(4)-lysine(8)-N(6)-carboxytetramethylrhodamine-

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)NC(=O)CNC(=O)[C@H](CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.